molecular formula C25H27N3O2 B11123557 N-{2-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide

N-{2-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide

Cat. No.: B11123557
M. Wt: 401.5 g/mol
InChI Key: SFWUUWMZWPKBOW-UHFFFAOYSA-N
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Description

N-(2-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a benzodiazole moiety, and a tetramethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole and furan intermediates. The key steps include:

    Formation of the Benzodiazole Intermediate: This involves the reaction of 2,3,5,6-tetramethylbenzyl chloride with o-phenylenediamine under reflux conditions to form the benzodiazole ring.

    Synthesis of the Furan Intermediate: The furan ring is synthesized through the cyclization of 2-furoic acid with an appropriate reagent.

    Coupling Reaction: The final step involves coupling the benzodiazole and furan intermediates using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzodiazole moiety can be reduced to form dihydrobenzodiazole derivatives.

    Substitution: The tetramethylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Nitrated or halogenated tetramethylphenyl derivatives.

Scientific Research Applications

N-(2-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzodiazole moiety.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(2-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE
  • N-(2-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PENTANAMIDE

Uniqueness

N-(2-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs. The furan ring can participate in additional chemical reactions, enhancing the compound’s versatility in synthetic and research applications.

Properties

Molecular Formula

C25H27N3O2

Molecular Weight

401.5 g/mol

IUPAC Name

N-[2-[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide

InChI

InChI=1S/C25H27N3O2/c1-16-14-17(2)19(4)20(18(16)3)15-28-22-9-6-5-8-21(22)27-24(28)11-12-26-25(29)23-10-7-13-30-23/h5-10,13-14H,11-12,15H2,1-4H3,(H,26,29)

InChI Key

SFWUUWMZWPKBOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4)C)C

Origin of Product

United States

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